molecular formula C8H8N4O2 B1317424 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 108129-01-7

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1317424
CAS No.: 108129-01-7
M. Wt: 192.17 g/mol
InChI Key: QCFVEWTUXVBYFH-UHFFFAOYSA-N
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Description

Historical Development of Triazolopyrimidine Scaffold

The historical development of the triazolopyrimidine scaffold traces its origins to the early twentieth century when fundamental research in heterocyclic chemistry began to explore fused ring systems. The first synthetic 1,2,4-triazolo[1,5-a]pyrimidine scaffold was reported by Bulow and Haas in 1909, establishing the foundational methodology for accessing this important class of heterocyclic compounds. This pioneering work laid the groundwork for subsequent investigations that would eventually reveal the full potential of the triazolopyrimidine framework.

Following the initial discovery, the development of triazolopyrimidine chemistry proceeded through several distinct phases characterized by advancing synthetic methodologies and expanding applications. The mid-twentieth century witnessed significant progress in understanding the fundamental chemistry of these compounds, with researchers developing more efficient synthetic routes and exploring various substitution patterns. These investigations revealed that the triazolopyrimidine scaffold could accommodate diverse functional groups while maintaining structural integrity and chemical stability.

The latter half of the twentieth century marked a period of accelerated development in triazolopyrimidine chemistry, driven by the recognition of the biological potential inherent in these structures. Research efforts intensified as scientists began to appreciate the unique properties that distinguished triazolopyrimidines from other heterocyclic systems. The development of more sophisticated analytical techniques during this period enabled detailed characterization of triazolopyrimidine derivatives, facilitating the establishment of comprehensive structure-property relationships.

Contemporary research in triazolopyrimidine chemistry continues to build upon this historical foundation while incorporating modern synthetic strategies and computational approaches. The integration of advanced synthetic methodologies with structure-based design principles has enabled the development of triazolopyrimidine derivatives with precisely tailored properties. This evolution represents a natural progression from the early exploratory work to the current state of rational compound design based on detailed understanding of molecular behavior.

Significance of 1,2,4-triazolo[1,5-a]pyrimidine Framework in Chemical Sciences

The 1,2,4-triazolo[1,5-a]pyrimidine framework occupies a position of exceptional significance within the broader landscape of chemical sciences, primarily due to its unique structural characteristics and versatile chemical behavior. This heterocyclic system demonstrates remarkable stability under various chemical conditions while simultaneously offering multiple sites for functionalization, making it an ideal scaffold for the development of compounds with diverse applications. The framework's significance extends across multiple disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry.

One of the most notable aspects of the 1,2,4-triazolo[1,5-a]pyrimidine framework is its isoelectronic relationship with the purine ring system, which has profound implications for its biological activity and potential applications. This structural similarity allows triazolopyrimidine derivatives to interact with biological systems in ways that mimic or complement natural purine-based processes. The framework has been successfully employed as a purine isostere in various contexts, demonstrating its value as a biologically relevant heterocyclic system.

The synthetic accessibility of the 1,2,4-triazolo[1,5-a]pyrimidine framework represents another crucial factor contributing to its significance in chemical sciences. Multiple synthetic pathways have been developed for accessing this scaffold, including 1,2,4-triazole nucleus annulation to pyrimidine, pyrimidines annulation to 1,2,4-triazole structure, 1,2,4-triazolo[1,5-a]pyrimidines rearrangement, and pyrimidotetrazine rearrangement. This synthetic versatility enables researchers to prepare diverse derivatives with varying substitution patterns, facilitating systematic exploration of structure-activity relationships.

The framework's ability to serve as a privileged scaffold for developing compounds with favorable pharmacokinetic properties has further enhanced its importance in chemical sciences. Studies have demonstrated that triazolopyrimidine derivatives often exhibit excellent metabolic stability, appropriate lipophilicity, and favorable absorption characteristics. These properties make the framework particularly valuable for pharmaceutical applications where oral bioavailability and metabolic stability are critical considerations.

Structural Classification of Triazolopyrimidine Derivatives

The structural classification of triazolopyrimidine derivatives encompasses a comprehensive taxonomic system that organizes these compounds based on their fundamental architectural features and substitution patterns. Triazolopyrimidines exist in eight distinct isomeric structures, with the 1,2,4-triazolo[1,5-a]pyrimidine isomer being recognized as the most stable and widely studied variant. This classification system provides a framework for understanding the relationship between structural features and chemical properties across the entire family of triazolopyrimidine compounds.

The primary classification criterion focuses on the positional arrangement of nitrogen atoms within the fused ring system, which fundamentally determines the electronic properties and reactivity patterns of the resulting compounds. The 1,2,4-triazolo[1,5-a]pyrimidine isomer features a specific nitrogen arrangement that confers exceptional stability and favorable chemical properties. This isomer has become the predominant focus of research efforts due to its superior synthetic accessibility and broad applicability across various chemical applications.

Secondary classification parameters include the nature and position of substituents attached to the triazolopyrimidine core structure. Common substitution patterns involve alkyl groups, aryl groups, carboxylic acid functionalities, and various heterocyclic moieties. The systematic variation of these substituents has revealed important structure-activity relationships that guide the rational design of new derivatives with targeted properties. Research has shown that specific substitution patterns can dramatically influence the chemical behavior and biological activity of triazolopyrimidine compounds.

Classification Parameter Structural Features Representative Examples Key Properties
Core Isomer Type 1,2,4-triazolo[1,5-a]pyrimidine Standard framework High stability, synthetic accessibility
Position 2 Substitution Methyl, aryl, alkyl groups 2-methyl derivatives Influences electronic properties
Position 7 Substitution Methyl, phenyl, heterocyclic 7-methyl derivatives Affects molecular interactions
Position 6 Substitution Carboxylic acid, amide, ester 6-carboxylic acid derivatives Determines solubility and reactivity

The classification system also incorporates functional group diversity, recognizing that the incorporation of different functional groups can significantly modify the properties of triazolopyrimidine derivatives. Carboxylic acid-containing derivatives, such as 2,7-Dimethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid, represent an important subclass characterized by enhanced polarity and potential for hydrogen bonding interactions. These structural features contribute to unique solubility profiles and chemical reactivity patterns that distinguish this subclass from other triazolopyrimidine derivatives.

Position of 2,7-Dimethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid in Chemical Literature

The compound 2,7-Dimethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid occupies a distinctive position within the chemical literature as a representative example of substituted triazolopyrimidine derivatives bearing both alkyl substituents and carboxylic acid functionality. This compound, identified by the Chemical Abstracts Service number 108129-01-7, has attracted attention due to its unique substitution pattern that combines methyl groups at positions 2 and 7 with a carboxylic acid group at position 6. The molecular formula C8H8N4O2 and molecular weight of 192.17 grams per mole reflect the compact yet functionally diverse nature of this chemical entity.

The literature position of this compound is further enhanced by its potential utility as a synthetic intermediate and its relevance to structure-activity relationship studies within the triazolopyrimidine family. Research investigations have utilized similar compounds as starting materials for the preparation of more complex derivatives, highlighting the importance of carboxylic acid-functionalized triazolopyrimidines in synthetic chemistry. The presence of the carboxylic acid group provides a convenient handle for further functionalization through standard organic transformations, including esterification, amidation, and coupling reactions.

Contemporary research has increasingly recognized the value of systematically substituted triazolopyrimidine derivatives in understanding the fundamental principles governing the behavior of this chemical class. The specific substitution pattern found in 2,7-Dimethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid provides researchers with a well-defined molecular probe for investigating the effects of combined alkyl and carboxylic acid substitution on chemical and physical properties. This compound serves as a reference point for comparative studies examining the influence of different substitution patterns on molecular behavior.

The compound's position in chemical literature is also significant from the perspective of molecular diversity and chemical space exploration. As researchers continue to investigate the vast potential of triazolopyrimidine derivatives, compounds like 2,7-Dimethyl-triazolo[1,5-a]pyrimidine-6-carboxylic acid serve as important waypoints in the systematic exploration of chemical space. The availability and characterization of such compounds facilitate the development of comprehensive databases that support computational approaches to compound design and optimization.

Literature Aspect Significance Research Applications Chemical Properties
Synthetic Intermediate High utility for further functionalization Amidation, esterification reactions Reactive carboxylic acid functionality
Structure-Activity Studies Reference compound for substitution effects Comparative analysis of derivatives Balanced polarity and lipophilicity
Molecular Probe Well-defined substitution pattern Electronic and steric effect studies Predictable chemical behavior
Chemical Space Exploration Representative of substituted triazolopyrimidines Diversity-oriented synthesis programs Accessible synthetic target

Properties

IUPAC Name

2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-6(7(13)14)3-9-8-10-5(2)11-12(4)8/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFVEWTUXVBYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of 2,7-dimethylpyrimidine hydrazine Methyl-substituted pyrimidine + hydrazine hydrate, reflux Formation of 2,7-dimethylpyrimidin-4-yl hydrazine
2 Cyclocondensation with carbonyl compound Reaction with appropriate aldehyde or 1,3-dicarbonyl compound under acidic or reflux conditions Formation of 1,2,4-triazolo[4,3-a]pyrimidine intermediate
3 Dimroth rearrangement Acidic conditions (e.g., HCl, reflux) Rearrangement to 1,2,4-triazolo[1,5-a]pyrimidine core
4 Introduction or confirmation of carboxylic acid at position 6 Hydrolysis or oxidation if ester or other precursor used Formation of 6-carboxylic acid functionality

This approach aligns with the general methods described in the literature for related triazolo[1,5-a]pyrimidines.

Alternative and Improved Methods

  • One-step cyclization with malonic acid derivatives and phosphorus oxyhalides has been reported for related triazolo[1,5-a]pyrimidine sulfonamide derivatives, which could be adapted for carboxylic acid introduction. This method avoids base usage and reduces reaction time and by-product formation.

  • Mitsunobu reaction has been used for functionalization of triazolo[1,5-a]pyrimidine derivatives, particularly for introducing alkoxyalkyl groups, which may be useful for derivatization or protecting group strategies during synthesis.

Research Findings and Optimization Data

Parameter Effect on Yield/Selectivity Notes
Use of acidic conditions for Dimroth rearrangement Essential for conversion to 1,2,4-triazolo[1,5-a]pyrimidine Typical reflux in HCl or similar acids
Choice of carbonyl compound Determines substitution pattern at position 6 1,3-dicarbonyls favor ring closure and substitution
Use of phosphorus oxyhalide Enables direct halogenation and cyclization Reduces steps and waste, improves yield
Solvent choice (e.g., pyridine, DCM) Influences amidation and functional group transformations Pyridine common for amidation; DCM with DIPEA for low solubility substrates

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Cyclocondensation + Dimroth rearrangement Hydrazinylpyrimidine + carbonyl compound Two-step ring formation and rearrangement Well-established, versatile Requires acidic conditions, moderate reaction times
Oxidative cyclization of pyrimidin-2-yl amidines Pyrimidin-2-yl amidines Oxidative ring closure Direct, fewer steps Requires oxidative reagents, sensitive conditions
One-step cyclization with malonic acid + phosphorus oxyhalide N-(3-aminosulfonyl)-1,2,4-triazolyl amines + malonic acid Cyclization and halogenation High yield, reduced waste, no base needed Specific to sulfonamide derivatives, may need adaptation
Mitsunobu reaction for functionalization Triazolo[1,5-a]pyrimidine alcohols + nucleophiles Redox-mediated substitution Good for chiral and functional group introduction Requires careful reagent handling

Scientific Research Applications

Anticancer Activity

The triazolo[1,5-a]pyrimidine scaffold has been identified as a promising pharmacophore in the development of anticancer agents. Research indicates that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds derived from this scaffold have shown activity against CDK-2, with some derivatives exhibiting IC50_{50} values in the sub-micromolar range .

Antiviral Properties

Studies have explored the potential of triazolo[1,5-a]pyrimidine derivatives in inhibiting viral replication. A notable case involves the repurposing of these compounds for anti-HIV activity, where specific derivatives demonstrated effective inhibition of RNase H activity essential for HIV replication .

Metal Chelation

The ability of the triazolo[1,5-a]pyrimidine ring to chelate metals has been leveraged in drug design for treating diseases such as cancer and parasitic infections. This property allows for the development of metal-based therapeutics that target specific biological pathways .

Case Study 1: CDK Inhibition

A focused screening campaign identified several triazolo[1,5-a]pyrimidine derivatives with significant inhibitory effects on CDK-2. The structure-activity relationship (SAR) studies revealed that modifications to the substituents on the triazole ring could enhance potency and selectivity against CDK targets while minimizing off-target effects .

Case Study 2: Antiviral Research

In a study aimed at developing anti-influenza agents, derivatives of the triazolo[1,5-a]pyrimidine scaffold were synthesized and evaluated for their ability to inhibit HIV-1 replication. The findings indicated that certain modifications led to improved inhibitory activity against RNase H, suggesting potential for further development as antiviral agents .

Comparative Analysis Table

Application AreaCompound DerivativesNotable Findings
AnticancerVarious CDK inhibitorsSub-micromolar IC50_{50} values
AntiviralAnti-HIV derivativesEffective RNase H inhibition
Metal ChelationMetal complexesTargeting specific biological pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons of Triazolopyrimidine Derivatives
Compound Name Substituents (Positions) Key Activities Synthesis Method Reference(s)
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid 2-Me, 7-Me, 6-COOH Potential herbicide/antimicrobial (inferred from structural analogs) Multi-component Biginelli-like reaction
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide 5-Me, 7-Me, 2-SO₂NH₂ Herbicidal (ALS inhibitor) Sulfonylation of amino-triazolopyrimidine
7-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid 2-Me, 7-NH₂, 6-COOH Antimicrobial (structural basis for targeting bacterial enzymes) Condensation and cyclization
5-Phenyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Ph, 7-(4-MeOPh), 6-COOEt Antiproliferative (tubulin polymerization inhibition) Multi-component reaction
7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid 7-CF₂H, 6-COOH Antibacterial (Enterococcus faecium inhibition) Suzuki coupling

Structure-Activity Relationships (SAR)

  • Position 2 : Methyl or sulfonamide groups enhance herbicidal and antiproliferative activities by increasing steric bulk and enzyme binding .
  • Position 7 : Substitutions like methyl, phenyl, or difluoromethyl modulate lipophilicity and target affinity. For example, 7-(3,4,5-trimethoxyphenyl) groups improve antitumor activity by interacting with tubulin’s colchicine site .
  • Position 6 : Carboxylic acid or carboxamide groups are critical for hydrogen bonding with biological targets, such as ALS or microbial enzymes .

Biological Activity

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 108129-01-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₈N₄O₂
  • Molecular Weight : 192.18 g/mol
  • Structure : The compound features a triazolo-pyrimidine core which is known for its pharmacological versatility.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of triazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown potent inhibition of cyclooxygenase (COX) enzymes:

CompoundCOX-2 IC50 (μmol)Reference
This compoundNot specified
Celecoxib0.04 ± 0.01

The inhibition of COX-2 is crucial as it plays a significant role in the inflammatory response.

2. Antimicrobial Activity

Research has indicated that triazolo-pyrimidines possess antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

3. Anticancer Potential

Preliminary research indicates that derivatives of this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Further investigations are required to elucidate specific pathways involved.

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : Targeting key enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interacting with cellular receptors that mediate various physiological responses.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several triazolo-pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results indicated that these compounds significantly reduced edema compared to controls.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The core synthesis involves cyclocondensation of 3-amino-1,2,4-triazoles with β-oxo esters (e.g., ethyl 3-oxohexanoate) or α,β-unsaturated ketones. For example, aminotriazole derivatives react with diethyl ethoxymethylenemalonate under reflux in acetic acid to form the triazolopyrimidine scaffold . Optimization includes solvent selection (e.g., DMF for fusion reactions or ethanol/water mixtures for greener protocols ), reaction time (3–12 hours), and purification via recrystallization (ethanol or dioxane) .

Q. What spectroscopic and analytical techniques are standard for characterizing 2,7-dimethyl derivatives of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl groups at C2/C7 show distinct shifts: δ ~2.38 ppm for C7-CH₃ ).
  • IR spectroscopy : Identification of C=O (carboxylic acid, ~1700 cm⁻¹) and C=N (triazole ring, ~1600 cm⁻¹) stretches .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 436.2 for N-cycloheptyl derivatives ).
  • Elemental analysis : To validate purity (>95% in most protocols ).

Q. What are typical impurities encountered during synthesis, and how are they mitigated?

  • Methodological Answer : Common impurities include unreacted aminotriazole, ester byproducts, or regioisomers. Mitigation strategies:

  • TLC monitoring (silica gel, UV detection) .
  • Cold washing with water or ether to remove unreacted reagents .
  • Recrystallization from ethanol or dioxane to isolate pure solids .

Advanced Research Questions

Q. How can regioselectivity be controlled during the cyclization of aminotriazoles with β-oxo esters to avoid undesired isomers?

  • Methodological Answer : Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups on the β-oxo ester direct cyclization to the C6 position .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor formation of the 1,2,4-triazolo[1,5-a]pyrimidine core over alternative isomers .
  • Temperature : Reflux conditions (e.g., 100–120°C) enhance kinetic control, favoring the thermodynamically stable isomer .

Q. What strategies are effective in resolving contradictions in NMR spectral data for structurally similar triazolopyrimidine derivatives?

  • Methodological Answer : Contradictions arise from dynamic proton exchange or overlapping signals. Solutions include:

  • Variable-temperature NMR : To identify exchange-broadened protons (e.g., NH groups in DMSO-d₆ ).
  • 2D experiments (COSY, HSQC) : To assign coupling patterns and differentiate methyl groups at C2 vs. C7 .
  • Deuteration studies : Replacing labile protons (e.g., NH) with deuterium to simplify spectra .

Q. How can microwave-assisted synthesis improve the efficiency of triazolopyrimidine-6-carboxylic acid derivatives?

  • Methodological Answer : Microwave irradiation reduces reaction times (10–15 minutes vs. hours) and enhances yields (45–65% vs. 30–50% in conventional methods). For example, a mixture of barbituric acid, arylaldehydes, and aminotriazoles irradiated at 300 W produces dihydropyrimidinedione derivatives with high regioselectivity . This method also reduces side reactions, as seen in greener protocols using water/ethanol mixtures .

Q. What structural modifications enhance the antimycobacterial activity of triazolopyrimidine-6-carboxylic acid derivatives?

  • Methodological Answer : SAR studies show:

  • Fluorination : Introducing CF₃ at C2 (e.g., compound 4 in ) increases potency against Mycobacterium tuberculosis (92% inhibition at 6.25 µg/mL).
  • Alkyl chain length : Longer chains (e.g., pentyl at N4) improve lipophilicity and membrane penetration .
  • Carboxamide substitution : Cycloheptyl or cyclohexyl groups at N6 enhance binding to CB2 cannabinoid receptors, a secondary target for antitubercular activity .

Q. How can labile intermediates (e.g., 4,7-dihydro-7-oxo derivatives) be stabilized during large-scale synthesis?

  • Methodological Answer : Strategies include:

  • Low-temperature storage : Keeping intermediates at –20°C to prevent oxidation .
  • In situ generation : Avoiding isolation of unstable intermediates (e.g., using crude chloromethyl derivatives directly in subsequent steps ).
  • Protecting groups : Temporarily masking reactive sites (e.g., esterification of the carboxylic acid to prevent decarboxylation ).

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